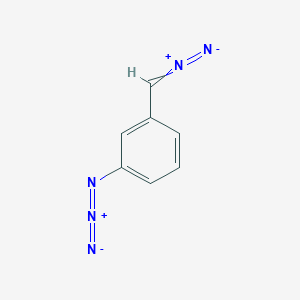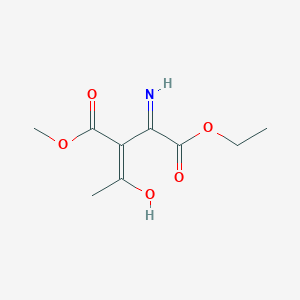![molecular formula C26H22N2O4Sn B14288691 3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine CAS No. 138748-06-8](/img/structure/B14288691.png)
3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is a chemical compound known for its unique structure and properties It consists of a stannane (tin) core bonded to two benzyl groups and two pyridine rings through oxycarbonyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine typically involves the reaction of dibenzylstannane with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with careful control of reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The benzyl and pyridine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine involves its interaction with molecular targets through its tin core and functional groups. The compound can form complexes with various biomolecules, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-[(Dimethylsilanediyl)bis(oxymethylene)]dipyridine
- 3,3’-[(Triphenylstiboranediyl)bis(oxycarbonyl)]dipyridine
Comparison
Compared to similar compounds, 3,3’-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine is unique due to its tin core, which imparts distinct chemical reactivity and potential applications. The presence of benzyl and pyridine groups further enhances its versatility in various chemical reactions and research applications.
Propriétés
Numéro CAS |
138748-06-8 |
|---|---|
Formule moléculaire |
C26H22N2O4Sn |
Poids moléculaire |
545.2 g/mol |
Nom IUPAC |
[dibenzyl(pyridine-3-carbonyloxy)stannyl] pyridine-3-carboxylate |
InChI |
InChI=1S/2C7H7.2C6H5NO2.Sn/c2*1-7-5-3-2-4-6-7;2*8-6(9)5-2-1-3-7-4-5;/h2*2-6H,1H2;2*1-4H,(H,8,9);/q;;;;+2/p-2 |
Clé InChI |
BTFREWFFMSAUAZ-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


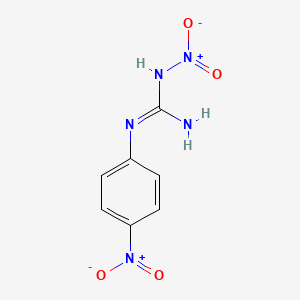
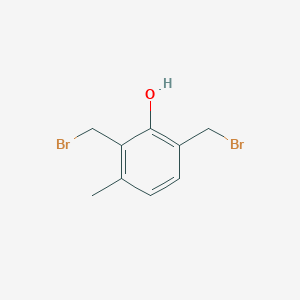
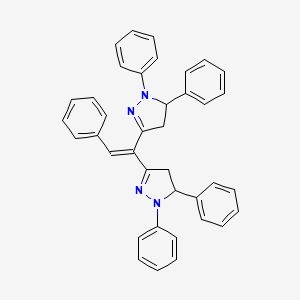
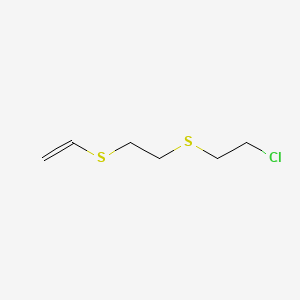
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
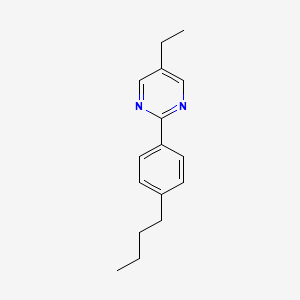
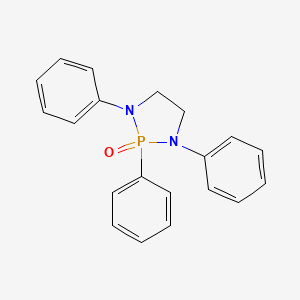
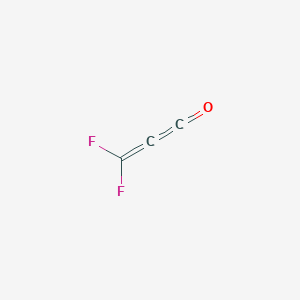

![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
